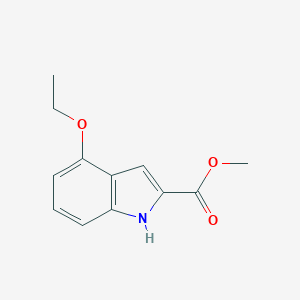
methyl 4-ethoxy-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-ethoxy-1H-indole-2-carboxylate is a chemical compound with the formula C₁₂H₁₃NO₃ . It has been used in proteomics research .
Synthesis Analysis
The synthesis of similar compounds, such as ethyl N-alkylated indol-2-carboxylates, has been reported in the literature . The synthesis involved the disappearance of the indole NH proton signal from the 1 H-NMR of these compounds, the presence of ethoxy group signals (-OCH 2 CH 3) at δ 1.30 and 4.30 ppm, and the respective carbons in 13 C-NMR at δ 15.0 and 46.7 ppm in addition to the ester carbonyl group around δ 162.0 ppm .Applications De Recherche Scientifique
Synthesis of Biologically Active Alkaloids
Indole derivatives are crucial in synthesizing alkaloids, which have various biological activitiesMethyl 4-ethoxy-1H-indole-2-carboxylate can serve as a starting material for constructing complex alkaloid structures that are significant in cell biology and can be used to treat cancer, microbial infections, and other disorders .
Antiviral Agents
Indole compounds have been reported to possess antiviral properties. Derivatives of methyl 4-ethoxy-1H-indole-2-carboxylate could be synthesized and tested for their efficacy against viruses like influenza and Coxsackie B4 virus, potentially leading to new treatments for viral infections .
Anti-inflammatory and COX-2 Inhibition
Indole derivatives have shown potential as anti-inflammatory agents. By modifying the methyl 4-ethoxy-1H-indole-2-carboxylate structure, researchers can develop new compounds with potent COX-2 inhibitory activity, which is beneficial in treating conditions like arthritis .
Anticancer Research
The indole ring system is a common feature in many anticancer drugsMethyl 4-ethoxy-1H-indole-2-carboxylate can be used to synthesize new indole-based compounds with potential anticancer properties, which can be further explored for their effectiveness against various cancer cell lines .
Development of CRTH2 Receptor Antagonists
CRTH2 receptor antagonists are important in treating allergic inflammationsMethyl 4-ethoxy-1H-indole-2-carboxylate could be utilized to create new antagonists that modulate this receptor, offering new avenues for treating diseases like asthma .
Synthesis of IDO Inhibitors
Indoleamine 2,3-dioxygenase (IDO) inhibitors play a role in cancer immunotherapy. The compound can be a precursor for synthesizing IDO inhibitors, which might help in developing treatments that enhance the immune system’s ability to fight cancer .
Mécanisme D'action
Target of Action:
Methyl 4-ethoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in natural products and drugs
Biochemical Pathways:
Indoles play a crucial role in cell biology, and their derivatives exhibit various biologically vital properties. Methyl 4-ethoxy-1H-indole-2-carboxylate could impact pathways related to cell growth, metabolism, or immune response. Specific pathways remain to be explored .
Safety and Hazards
Propriétés
IUPAC Name |
methyl 4-ethoxy-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-16-11-6-4-5-9-8(11)7-10(13-9)12(14)15-2/h4-7,13H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNUFWQWKXLZLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1C=C(N2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-ethoxy-1H-indole-2-carboxylate | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

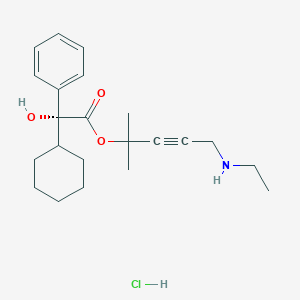
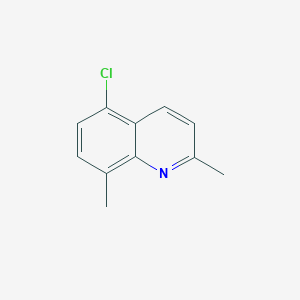

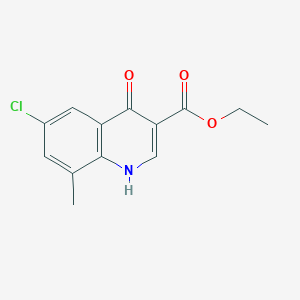
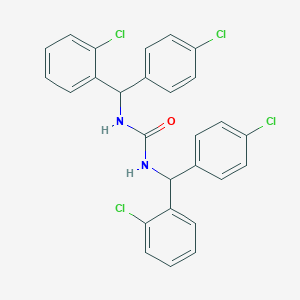

![1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One](/img/structure/B70868.png)
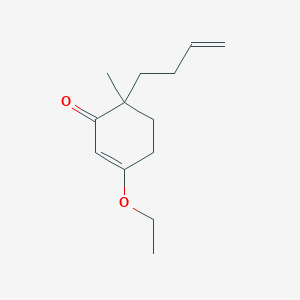
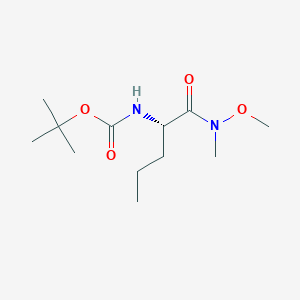
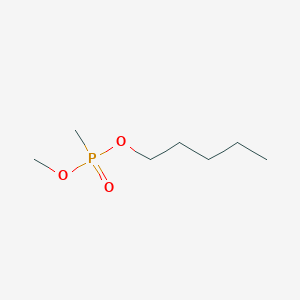
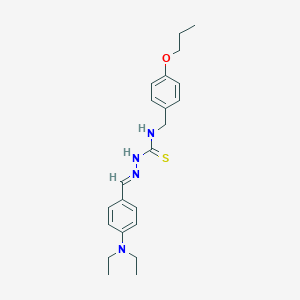
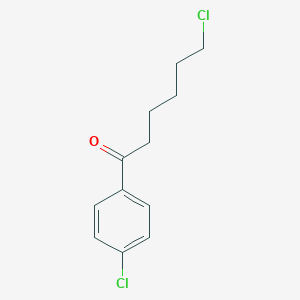
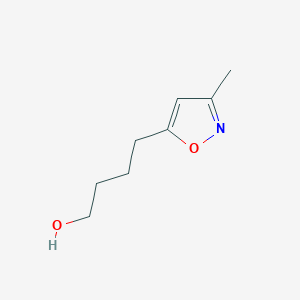
![Lanthanum tris[bis(trimethylsilyl)amide]](/img/structure/B70882.png)